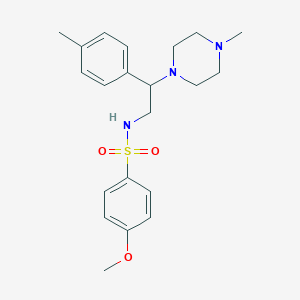

4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S/c1-17-4-6-18(7-5-17)21(24-14-12-23(2)13-15-24)16-22-28(25,26)20-10-8-19(27-3)9-11-20/h4-11,21-22H,12-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOXLNYOERLJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide typically involves multiple steps:

-

Formation of the Piperazine Intermediate: : The synthesis begins with the preparation of the 4-methylpiperazine intermediate. This can be achieved by reacting piperazine with methyl iodide under basic conditions.

-

Attachment of the p-Tolyl Group: : The next step involves the alkylation of the piperazine intermediate with a p-tolyl halide, such as p-tolyl chloride, in the presence of a base like potassium carbonate.

-

Introduction of the Benzenesulfonamide Moiety: : The final step is the sulfonation reaction, where the piperazine derivative is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The methoxy group in the compound can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.

-

Reduction: : The sulfonamide group can be reduced to an amine under specific conditions, which may be useful in modifying the compound for different applications.

-

Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Halogenated or nitrated products depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide has several applications in scientific research:

-

Medicinal Chemistry: : It is studied for its potential as an antibacterial agent due to the presence of the sulfonamide group, which is known to inhibit bacterial growth by interfering with folic acid synthesis.

-

Biological Studies: : The compound can be used as a probe to study the interactions of sulfonamides with biological targets, such as enzymes and receptors.

-

Chemical Biology: : It serves as a tool for investigating the mechanisms of action of sulfonamide-based drugs and their effects on cellular pathways.

-

Industrial Applications: : The compound may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide involves its interaction with bacterial enzymes involved in folic acid synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, a precursor to folic acid, thereby inhibiting bacterial growth.

Vergleich Mit ähnlichen Verbindungen

Compound 55: 4-Methoxy-N-[5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-2-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide

- Structural Differences : The triazolophthalazine ring replaces the p-tolyl group, introducing a fused heterocyclic system.

- Synthesis : Synthesized from compound 41 and 4-methylpiperazine, analogous to the target compound’s preparation .

- Physicochemical Properties :

- Implications : The triazolophthalazine group may enhance π-π stacking interactions in biological targets compared to the simpler p-tolyl group.

Compound 10b: 4-Methyl-N-(4-methyl-5-(1-(2-(5-methyl-4-(p-tolyldiazenyl)thiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide

- Structural Differences : Incorporates a thiazole-thiosemicarbazone scaffold instead of the piperazine-p-tolyl system.

- Synthesis: Derived from thiosemicarbazone 7 and hydrazonoyl chloride derivatives under refluxing ethanol with TEA .

- Physicochemical Properties :

Compound 2b: N-(Phenylsulfonyl)-N-(2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2-(p-tolyl)ethyl)benzenesulfonamide

- Structural Differences : Replaces 4-methylpiperazine with a 2,2,6,6-tetramethylpiperidinyloxy group.

- Synthesis : Prepared via GP1 method with 1-methyl-4-vinylbenzene, yielding a colorless oil .

- Physicochemical Properties :

- Implications : Increased lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.

Compound from : N-(4-Methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

- Structural Differences : Features a methylsulfanyl group and phenylpiperazine instead of methoxy and 4-methylpiperazine.

- Physicochemical Properties :

- Implications : The methylsulfanyl group may alter electronic properties of the sulfonamide, affecting binding affinity.

Research Implications

- Structural Flexibility : Modifications to the piperazine/p-tolyl regions significantly impact LogP and solubility, guiding drug design for specific pharmacokinetic profiles.

- Biological Activity : Thiazole and triazolophthalazine derivatives (e.g., 10b, 55) show promise in targeting enzymes or receptors requiring heterocyclic interactions .

- Synthetic Accessibility : Compounds like 2b and 10b highlight the utility of TEA-catalyzed reactions and GP1 protocols for diversifying sulfonamide scaffolds .

Biologische Aktivität

4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide, with CAS number 898432-04-7, is a sulfonamide compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 403.5 g/mol. The structure features a methoxy group, a p-tolyl group, and a piperazine moiety, which are essential for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 898432-04-7 |

| Molecular Formula | C21H29N3O3S |

| Molecular Weight | 403.5 g/mol |

The precise mechanism of action for this compound remains largely uncharacterized in the literature. However, compounds with similar structures often exhibit their effects through interactions with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of sulfonamides can exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia). The apoptotic pathways typically involve the activation of caspases and modulation of p53 expression levels, leading to programmed cell death.

Case Study Example:

In a comparative study, sulfonamide derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines. For example, one derivative exhibited an IC50 value of 15.63 µM against MCF-7 cells, comparable to known chemotherapeutics like Tamoxifen .

Anti-inflammatory Effects

Sulfonamides are also known for their anti-inflammatory properties. Compounds similar to this compound have shown the ability to inhibit nitric oxide production in LPS-stimulated macrophages, suggesting potential applications in treating inflammatory diseases .

Research Findings and Data Tables

Recent studies have evaluated various derivatives of sulfonamides for their biological activities. Below is a summary table highlighting some relevant findings:

| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Methoxy-N-(2-(4-methylpiperazin-1-yl)... | MCF-7 | 15.63 | Induction of apoptosis via caspase activation |

| Other Sulfonamide Derivative | U937 | 12.30 | Inhibition of cell proliferation |

| Related Compound A | HeLa | 8.55 | Modulation of apoptotic pathways |

Q & A

Q. What are the key structural features of this compound, and how do they influence its potential biological activity?

The compound features a benzenesulfonamide core, a 4-methylpiperazine moiety, a p-tolyl group, and a methoxy substituent. The sulfonamide group enhances hydrogen-bonding interactions with biological targets, while the piperazine ring improves solubility and bioavailability. The p-tolyl and methoxy groups contribute to lipophilicity and steric effects, which may modulate receptor binding . For example, piperazine derivatives are known to interact with neurotransmitter receptors, suggesting potential CNS applications .

Q. What synthetic routes are commonly employed for this compound, and what challenges arise in optimizing yield?

Synthesis typically involves:

- Step 1: Coupling of 4-methylpiperazine with a p-tolyl-substituted ethylamine intermediate.

- Step 2: Sulfonylation using 4-methoxybenzenesulfonyl chloride under controlled pH (7–9) and temperature (0–5°C) to prevent hydrolysis . Challenges include minimizing byproducts from competing nucleophilic reactions and ensuring regioselectivity. Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) is critical for isolating the pure product .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy proton at δ 3.8 ppm, piperazine protons at δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion ([M+H]⁺ calculated for C₂₂H₃₀N₃O₃S: 440.1978) .

- High-Performance Liquid Chromatography (HPLC): Purity >95% is achieved using a C18 column (gradient: 10–90% acetonitrile in water) .

Advanced Research Questions

Q. How does the 4-methylpiperazine moiety influence pharmacokinetic properties, and what structural analogs have been explored?

The 4-methylpiperazine group enhances water solubility via protonation at physiological pH, improving blood-brain barrier permeability. Analogs with bulkier substituents (e.g., 4-phenylpiperazine) show reduced solubility but increased receptor affinity, highlighting a trade-off between bioavailability and target engagement . Computational studies (e.g., LogP calculations) guide modifications to balance these properties .

Q. What contradictory findings exist regarding the compound’s biological activity, and how can experimental design address them?

Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM for serotonin receptor inhibition) may arise from assay conditions (e.g., buffer pH, cell line variability). To resolve this:

- Standardize assays: Use identical cell lines (e.g., HEK293) and buffer systems (e.g., PBS at pH 7.4).

- Control for metabolites: LC-MS/MS can verify compound stability during incubation .

Q. What in silico strategies predict target interactions, and how do they align with experimental data?

- Molecular Docking: AutoDock Vina simulates binding to serotonin receptors (e.g., 5-HT₆), predicting hydrogen bonds between the sulfonamide group and residues like Asp106 .

- Molecular Dynamics (MD): GROMACS simulations assess binding stability over 100 ns, revealing conformational shifts in the piperazine ring that correlate with experimental IC₅₀ variability .

Methodological Considerations

- Stereochemical Control: Chiral intermediates (e.g., ethylamine derivatives) require asymmetric synthesis (e.g., using (R)-BINAP ligands) to avoid racemization .

- Stability Testing: Accelerated degradation studies (40°C/75% RH for 6 months) identify vulnerable sites (e.g., sulfonamide hydrolysis) for formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.